molecular formula C9H10F2O B8768204 1-(2,5-Difluorophenyl)propan-1-ol

1-(2,5-Difluorophenyl)propan-1-ol

Cat. No.: B8768204
M. Wt: 172.17 g/mol
InChI Key: FTMMLFCGYVTZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)propan-1-ol is a fluorinated secondary alcohol with the molecular formula C₉H₁₀F₂O (calculated molecular weight: 172.17 g/mol). Its structure features a propan-1-ol backbone substituted at the 1-position with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the aromatic ring impart significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(2,5-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10F2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3

InChI Key

FTMMLFCGYVTZLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2,5-Difluorophenyl)propan-1-ol with structurally related compounds, focusing on functional groups, substituents, and inferred properties.

1-(2,5-Dimethylphenyl)propan-1-one

  • Molecular Formula : C₁₀H₁₂O.
  • Functional Group : Ketone.
  • Substituents : Two methyl groups at the 2- and 5-positions of the phenyl ring.
  • Key Differences: Electron Effects: Methyl groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters electrophilic aromatic substitution reactivity. Reactivity: Ketones undergo nucleophilic additions, whereas alcohols participate in oxidation or esterification.

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₄ClF₂N.
  • Functional Group : Amine hydrochloride.
  • Substituents : 2,5-Difluorophenyl group with a four-carbon chain (butan-1-amine).
  • Functional Group: The amine hydrochloride salt is ionic, enhancing water solubility. In contrast, alcohols are neutral and moderately polar. Safety: Classified as non-hazardous but requires standard laboratory precautions (e.g., ventilation, PPE).

Comparative Data Table

Compound Molecular Formula Functional Group Substituents Physical State* Solubility* Hazards
This compound C₉H₁₀F₂O Alcohol 2,5-difluoro Liquid Moderate (polar solvents) Not available
1-(2,5-Dimethylphenyl)propan-1-one C₁₀H₁₂O Ketone 2,5-dimethyl Liquid Low (non-polar solvents) Not available
1-(2,5-Difluorophenyl)butan-1-amine HCl C₁₀H₁₄ClF₂N Amine hydrochloride 2,5-difluoro Solid High (aqueous) Non-hazardous

*Inferred based on functional group properties.

Research Findings and Implications

  • Fluorine Effects : The 2,5-difluoro substitution enhances metabolic stability and bioavailability in drug candidates compared to methyl groups.
  • Safety Profiles: The amine hydrochloride derivative’s non-hazardous classification suggests fluorinated amines may offer safer handling compared to some alcohols or ketones.
  • Synthetic Utility : The alcohol group in this compound enables further functionalization (e.g., to esters or ethers), whereas the ketone and amine derivatives are less versatile in this regard.

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